

# tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate CAS number

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## Compound of Interest

*Compound Name:* tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate

*Cat. No.:* B153290

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An In-depth Technical Guide to **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate**

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate**, a pivotal building block in modern medicinal chemistry. We will explore its chemical identity, delineate a robust synthetic protocol with mechanistic insights, and discuss its strategic applications in the development of novel therapeutic agents. This document is designed to serve as a practical resource for laboratory scientists and drug development professionals, emphasizing experimental causality, safety, and authoritative grounding.

## Core Chemical Identity and Physicochemical Properties

**tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate**, commonly abbreviated as Boc-piperazine-chloroethane, is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates a piperazine ring, a widely recognized "privileged scaffold" in drug discovery, protected at one nitrogen atom by a tert-butyloxycarbonyl (Boc) group. The

second nitrogen is functionalized with a 2-chloroethyl group, which serves as a reactive electrophilic handle for introducing the piperazine moiety into target molecules.

The Boc protecting group provides thermal and chemical stability while rendering the protected amine unreactive, allowing for selective functionalization at the other nitrogen. The 2-chloroethyl side chain is an excellent alkylating agent, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This dual functionality makes it an exceptionally versatile intermediate for constructing complex molecular architectures.

Table 1: Key Identifiers and Physicochemical Properties

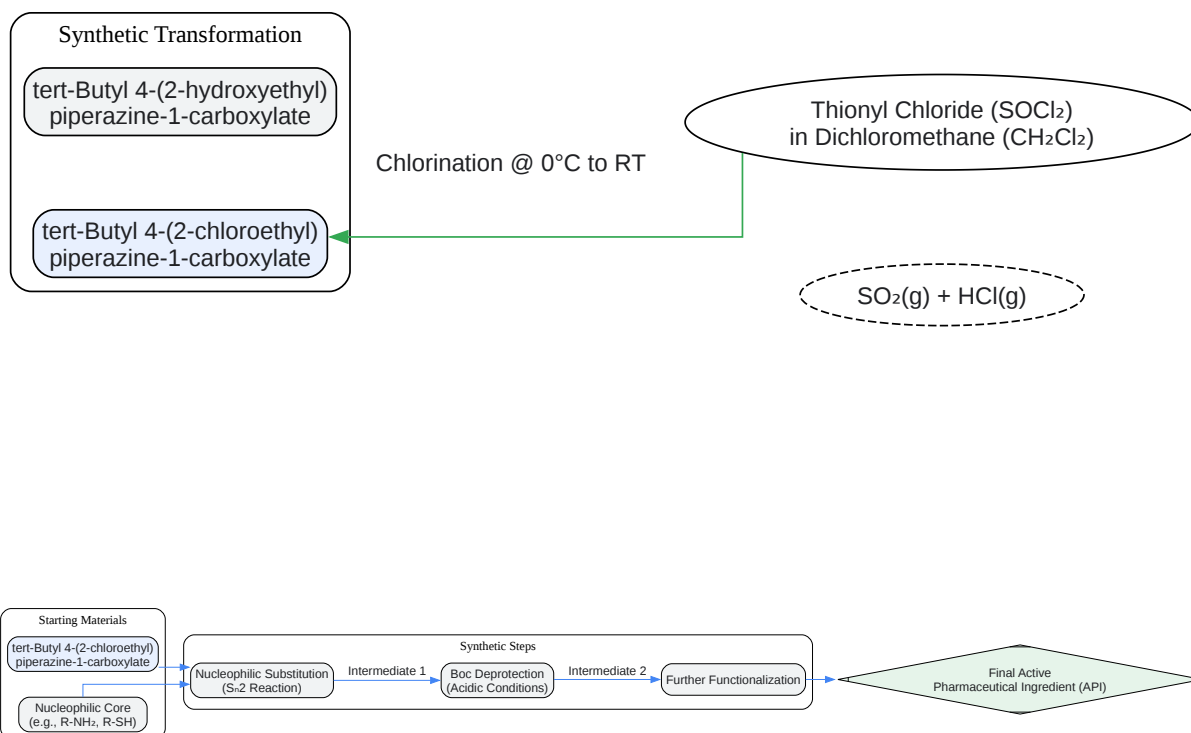
| Property          | Value   | Source                                  |
|-------------------|---|---|
| CAS Number        | 208167-83-3   | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>11</sub> H <sub>21</sub> ClN <sub>2</sub> O <sub>2</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 248.76 g/mol  | <a href="#">[1]</a>                     |
| Appearance        | Solid   | <a href="#">[1]</a>                     |
| Primary Function  | Synthetic Building Block / Intermediate                         | <a href="#">[2]</a> <a href="#">[3]</a> |

## Synthesis and Characterization

The most common and efficient synthesis of **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate** involves the chlorination of its corresponding alcohol precursor, tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

### Synthetic Pathway: Chlorination of a Primary Alcohol

The conversion is typically achieved using thionyl chloride (SOCl<sub>2</sub>). This reagent is preferred due to its efficacy in converting primary alcohols to alkyl chlorides and the convenient removal of byproducts (SO<sub>2</sub> and HCl) as gases, which drives the reaction to completion. The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic release upon addition of the highly reactive thionyl chloride. The mixture is then allowed to warm to ambient temperature to ensure the reaction proceeds to completion.[\[4\]](#)



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